molecular formula C16H15NO4 B3267343 3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid CAS No. 448199-09-5

3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid

Cat. No.: B3267343
CAS No.: 448199-09-5
M. Wt: 285.29 g/mol
InChI Key: WTUXUCKXLVZSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Field of Substituted Propanoic Acid Chemistry

Propanoic acid and its derivatives are fundamental building blocks in organic chemistry. Phenylpropanoic acids, in particular, are compounds that feature a benzene (B151609) ring attached to a propanoic acid structure. iarc.frhmdb.cachemspider.com The substitution pattern on both the phenyl ring and the propanoic acid chain allows for the generation of a vast library of compounds with diverse physicochemical properties. This class of compounds is significant in medicinal chemistry, with well-known examples like ibuprofen (B1674241) and naproxen (B1676952) belonging to the related arylpropionic acid family of non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of substituents on the propanoic acid backbone can influence a molecule's conformation, polarity, and ability to interact with biological targets.

Academic Significance and Research Trajectory of Amide-Functionalized Carboxylic Acids

Molecules that contain both an amide bond and a carboxylic acid group are of paramount importance in chemistry and biology. The amide bond is the cornerstone of peptides and proteins, providing structural stability and rigidity. wisdomlib.orgorganicchemexplained.comlibretexts.org In the context of medicinal chemistry, incorporating amide functionalities into carboxylic acid-containing molecules is a common strategy to create peptide mimics or to enhance metabolic stability compared to more easily hydrolyzed ester groups. organicchemexplained.com The research trajectory for these compounds often involves exploring their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The interplay between the acidic carboxyl group and the hydrogen-bonding capabilities of the amide group allows for complex interactions with biological macromolecules. wikipedia.org

Comprehensive Structural Analysis of the 3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic Acid Framework

The structure of this compound is characterized by several key features that dictate its chemical behavior and potential applications.

Table 1: Key Structural Features of this compound
FeatureDescriptionSignificance
Backbone3-Amino-3-phenylpropanoic acidProvides the core scaffold, including a chiral center and a flexible aliphatic chain.
Chiral CenterCarbon at position 3 (C3)Leads to the existence of (R) and (S) enantiomers, which can have different biological activities.
Aromatic MoietiesPhenyl group and 4-Hydroxyphenyl groupContribute to molecular rigidity and can participate in hydrophobic and π-stacking interactions. jocpr.com
Functional GroupsCarboxylic acid (-COOH), Amide (-CONH-), Hydroxyl (-OH)Dictate the molecule's polarity, solubility, and hydrogen bonding capabilities. wikipedia.orgchemistrytalk.org

The carbon atom at the 3-position of the propanoic acid chain is bonded to four different groups: a hydrogen atom, a phenyl group, the nitrogen of the amide, and the C2 carbon of the aliphatic chain. This makes it a chiral center. Consequently, the compound can exist as a pair of enantiomers: (S)-3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid and (R)-3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid. The specific three-dimensional arrangement, or stereochemistry, is often critical for biological activity, as molecular targets like enzymes and receptors are themselves chiral. The synthesis of this compound would either result in a racemic mixture (an equal mix of both enantiomers) or require stereoselective methods to produce a single enantiomer. chemicalbook.comtcichemicals.comrsc.orgtcichemicals.com

The functionality of this compound is largely defined by its three key groups:

Amide Bond: The amide group is a stable, planar unit that is resistant to hydrolysis. wikipedia.org It contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), making it highly effective at forming strong interactions with biological targets. chemistrytalk.org This stability is a key reason for the prevalence of amide bonds in pharmaceuticals. organicchemexplained.com

Hydroxyl Group: The phenolic hydroxyl group on the 4-hydroxybenzoyl moiety is also capable of acting as both a hydrogen bond donor and acceptor. Its presence can enhance water solubility and provides an additional point of interaction to improve binding affinity and selectivity for a target. nih.gov

Carboxylic Acid Group: The terminal carboxylic acid is acidic and will be ionized (as a carboxylate, -COO⁻) at physiological pH. This negative charge is often essential for forming strong ionic bonds or salt bridges with positively charged residues (like lysine (B10760008) or arginine) in a protein's active site. However, this charge can also limit the molecule's ability to cross cell membranes.

Overview of Contemporary Research Challenges and Opportunities Pertaining to the Compound

While specific research on this compound is not extensively documented, the challenges and opportunities can be inferred from studies on closely related molecules.

Table 2: Research Challenges and Opportunities
AreaDescription
ChallengesStereoselective Synthesis: Developing efficient and cost-effective methods to synthesize a single enantiomer is a common challenge for chiral molecules to ensure optimal biological activity and avoid potential off-target effects of the other enantiomer.
Optimizing Physicochemical Properties: Balancing the high polarity of the carboxylic acid group with the lipophilicity of the aromatic rings to achieve suitable absorption, distribution, metabolism, and excretion (ADME) properties for potential therapeutic applications is a significant hurdle.
OpportunitiesMedicinal Chemistry Scaffold: The molecule's diverse functional groups make it an attractive scaffold for creating libraries of new compounds. Modifications to the aromatic rings or the propanoic acid backbone could lead to the discovery of potent and selective therapeutic agents.
Exploration of Biological Activity: Given that related amide-functionalized carboxylic acids and substituted propanoic acids have shown promise in various therapeutic areas, this compound and its derivatives warrant investigation for a range of biological activities, including anticancer, antimicrobial, or anti-inflammatory effects.

Key challenges in the field include the development of green and efficient synthetic routes for amide bond formation, often requiring activating agents that generate significant waste. rsc.orgnih.govsemanticscholar.org Furthermore, the synthesis of substituted propanoic acids can be complex. researchgate.netresearchgate.netchegg.com However, the opportunities are vast. The structural motifs within this compound are common in bioactive molecules, suggesting its potential as a foundational structure for drug discovery programs. researcher.life Future research will likely focus on its stereoselective synthesis, biological evaluation, and the generation of derivatives to probe its structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-hydroxybenzoyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-13-8-6-12(7-9-13)16(21)17-14(10-15(19)20)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUXUCKXLVZSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization of 3 4 Hydroxybenzoyl Amino 3 Phenylpropanoic Acid

Strategic Retrosynthetic Approaches for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. This process involves identifying key bond disconnections that correspond to reliable forward reactions.

Disconnection Strategies Employing Amide Bond Formation

The most logical retrosynthetic disconnection for 3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid is the amide bond. This is a common and reliable disconnection as numerous methods exist for the formation of amide bonds. This strategy simplifies the target molecule into two key precursors: 3-amino-3-phenylpropanoic acid and 4-hydroxybenzoic acid or a suitable derivative.

Precursor 2: 4-Hydroxybenzoic acid: This is a readily available starting material. For the amide bond formation, it may be used directly or, more commonly, activated as an acyl chloride, ester, or through the use of coupling reagents to enhance reactivity.

The forward synthetic reaction would then involve the coupling of these two precursors. The choice of coupling method depends on factors such as desired yield, reaction conditions, and the need to avoid side reactions, particularly the protection of the phenolic hydroxyl group on 4-hydroxybenzoic acid if a highly reactive acyl chloride is used.

Asymmetric Induction in the Formation of the Chiral Center

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, controlling the formation of the single chiral center in the 3-amino-3-phenylpropanoic acid precursor is of paramount importance. Several strategies for asymmetric induction can be employed:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of β-amino acids, Evans auxiliaries are a well-established example.

Chiral Catalysis: Asymmetric catalysts, including enzymes or synthetic chiral metal complexes and organocatalysts, can facilitate the enantioselective synthesis of the chiral β-amino acid. For instance, the asymmetric hydrogenation of a β-enamido ester using a chiral rhodium or ruthenium catalyst can produce the desired enantiomer with high selectivity. rsc.org

Resolution of Racemates: A racemic mixture of 3-amino-3-phenylpropanoic acid can be synthesized and then the desired enantiomer separated. This can be achieved through classical resolution with a chiral resolving agent or through enzymatic resolution, where an enzyme selectively acts on one enantiomer.

Comprehensive Analysis of Total Synthesis Routes

The total synthesis of this compound can be approached through various pathways, each with its own merits regarding selectivity, efficiency, and sustainability.

Chemo-, Regio-, and Stereoselective Synthesis Pathways

A successful synthesis must exhibit high levels of selectivity at each step.

Chemoselectivity: In the amide coupling step, the reaction must selectively occur between the carboxylic acid (or its activated form) and the amine, without affecting the phenolic hydroxyl group. This can be achieved by using mild coupling reagents or by temporarily protecting the hydroxyl group.

Regioselectivity: This is less of a concern in the final amide coupling step due to the distinct reactivity of the functional groups. However, in the synthesis of the precursors, regioselectivity can be crucial.

Stereoselectivity: As discussed, achieving high stereoselectivity in the formation of the chiral center of the 3-amino-3-phenylpropanoic acid moiety is critical. Methods such as substrate-controlled synthesis using chiral pool starting materials, auxiliary-controlled synthesis, and reagent-controlled synthesis with chiral catalysts are key to achieving the desired stereoisomer. nih.govnih.gov

Below is a table comparing different stereoselective methods for the synthesis of β-amino acids, which are applicable to the synthesis of the 3-amino-3-phenylpropanoic acid precursor.

MethodDescriptionAdvantagesDisadvantages
Chiral Auxiliary A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction.High diastereoselectivity, well-established methods.Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source.
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product.High enantioselectivity, atom-economical.Catalyst development can be challenging and expensive.
Enzymatic Resolution An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation.High enantioselectivity, mild reaction conditions.Maximum theoretical yield of 50% for the desired enantiomer without a racemization process.

Application of Modern Catalytic Systems in Synthesis (e.g., Organocatalysis, Transition Metal Catalysis)

Modern catalytic systems offer efficient and selective methods for key transformations in the synthesis of this compound.

Transition Metal Catalysis:

Asymmetric Hydrogenation: Chiral transition metal catalysts, particularly those based on rhodium and ruthenium, are highly effective for the asymmetric hydrogenation of enamides or β-keto esters to produce chiral β-amino acids. rsc.org

Palladium-Catalyzed C-H Activation: Palladium catalysts can be used for the directed alkylation of unactivated C(sp3)–H bonds, offering novel routes to substituted β-amino acids. ucl.ac.uk

Organocatalysis: Chiral small organic molecules can catalyze enantioselective reactions. For the synthesis of β-amino acids, organocatalysts can be employed in Mannich reactions and Michael additions to set the stereocenter with high enantioselectivity.

Integration of Green Chemistry Principles and Sustainable Synthesis Methods

Adopting green chemistry principles is crucial for developing environmentally benign synthetic processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently more atom-economical than stoichiometric approaches.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, using water or supercritical fluids as solvents and replacing toxic reagents with less hazardous ones.

Biocatalysis: The use of enzymes for amide bond formation and for the resolution of chiral intermediates offers a green alternative to traditional chemical methods. nih.govresearchgate.net Lipases, for example, can catalyze amide synthesis under mild conditions. nih.gov

Mechanochemistry: Performing reactions in the solid state by grinding or milling can significantly reduce or eliminate the need for solvents. nih.govorganic-chemistry.orgresearchgate.net This technique has been successfully applied to amide synthesis. researchgate.netacs.org

The following table summarizes some green approaches to amide synthesis.

Green ApproachDescriptionAdvantages
Biocatalysis Use of enzymes (e.g., lipases, proteases) to catalyze amide bond formation.High selectivity, mild reaction conditions, biodegradable catalysts.
Mechanochemistry Solvent-free or low-solvent reaction conditions using mechanical force (grinding, milling).Reduced solvent waste, potentially faster reaction times, milder conditions. acs.org
Catalytic Direct Amidation Use of catalysts (e.g., boric acid, ionic liquids) for the direct reaction of carboxylic acids and amines, avoiding stoichiometric activating agents. scispace.comacs.orgHigher atom economy, reduced waste from coupling agents.

Exhaustive Exploration of Derivatization and Functionalization Reactions

The structural framework of this compound presents multiple reactive sites, making it a versatile scaffold for chemical modification. These sites—the carboxylic acid, the phenolic hydroxyl group, the two phenyl rings, and the amide linkage—can be selectively functionalized to generate a diverse library of derivatives. This section explores the synthetic methodologies employed for the chemical derivatization of this core structure.

Chemical Modifications of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters and amides. These modifications are crucial for altering the polarity, solubility, and biological interactions of the parent molecule.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). For example, reaction with methanol (B129727) under acidic conditions yields the corresponding methyl ester. Alternatively, less harsh conditions can be employed, such as using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with an alcohol in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Amidation: The formation of amides from the carboxylic acid moiety introduces a new peptide-like bond. This is commonly accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Standard coupling reagents used in peptide synthesis are highly effective for this transformation. These include carbodiimides (e.g., DCC, EDC) often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and suppress racemization, as well as phosphonium (B103445) salts (e.g., PyBOP®) and uronium salts (e.g., HATU). The choice of coupling reagent and reaction conditions is critical to ensure high yields and maintain the stereochemical integrity of the adjacent chiral center.

Table 1: Representative Reactions of the Carboxylic Acid Moiety
Reaction TypeReagents and ConditionsProduct TypeKey Considerations
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), RefluxEster (-COOR')Equilibrium-driven reaction; may require removal of water.
AmidationAmine (R'R''NH), Coupling Agent (e.g., HATU, PyBOP®), Base (e.g., DIPEA), Anhydrous Solvent (e.g., DMF)Amide (-CONR'R'')Selection of coupling agent is crucial to prevent epimerization. nih.gov

Transformations Involving the Phenolic Hydroxyl Group (e.g., Etherification, Acylation)

The phenolic hydroxyl group on the 4-hydroxybenzoyl ring is another key site for functionalization, allowing for the introduction of various substituents through etherification and acylation reactions.

Etherification: The formation of an ether linkage (O-alkylation) typically proceeds via the Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. The phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether. The choice of solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is important for the solubility of the reactants and the reaction rate.

Acylation: The phenolic hydroxyl group can be acylated to form an ester. This is commonly achieved by reacting the molecule with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. These reactions are typically rapid and high-yielding. It is important to note that the amide nitrogen is generally less nucleophilic than the phenolic oxygen, allowing for selective O-acylation under controlled conditions. However, to ensure complete selectivity, protection of the carboxylic acid group (e.g., as an ester) may be necessary prior to acylation of the phenol.

Table 2: Representative Reactions of the Phenolic Hydroxyl Group
Reaction TypeReagents and ConditionsProduct TypeKey Considerations
Etherification (Williamson)Base (e.g., K₂CO₃, NaH), Alkyl Halide (R'-X), Solvent (e.g., DMF, Acetone)Aryl Ether (-O-R')Requires anhydrous conditions, especially with reactive bases like NaH.
AcylationAcyl Chloride (R'COCl) or Anhydride ((R'CO)₂O), Base (e.g., Pyridine), Solvent (e.g., DCM)Aryl Ester (-O-COR')Carboxylic acid may need protection to prevent mixed anhydride formation.

Aromatic Functionalization of the Phenyl Rings

Both the phenyl ring derived from phenylpropanoic acid and the phenolic ring from the 4-hydroxybenzoyl group are susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.

Phenolic Phenyl Ring: The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group. The amide group (-NHCO-) is also activating and ortho-, para-directing. Together, they strongly activate this ring towards electrophilic attack, primarily at the positions ortho to the hydroxyl group (positions 3' and 5'), as the para position is already substituted. Reactions such as nitration (using dilute HNO₃) or halogenation (using Br₂ in a polar solvent) would be expected to proceed readily at these positions. nih.gov

3-Phenyl Ring: The alkyl-amide substituent on this ring is a weakly deactivating, ortho-, para-directing group. Therefore, this ring is less reactive towards EAS compared to the phenolic ring. Forcing conditions, such as using a nitrating mixture of concentrated HNO₃ and H₂SO₄, or a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) for Friedel-Crafts acylation or alkylation, would be required to functionalize this ring. nih.gov The substitution would be directed to the ortho- and para-positions.

Selective functionalization of one ring over the other can be achieved by carefully choosing the reaction conditions. Milder conditions will favor substitution on the more activated phenolic ring, while more vigorous conditions are needed to modify the less reactive 3-phenyl ring.

Reactions at the Amide Linkage and Adjacent Stereocenter

The amide bond in this compound is generally stable but can be cleaved under specific conditions. The adjacent stereocenter is also a point of consideration, particularly regarding its stability during synthetic manipulations.

Amide Bond Hydrolysis: The amide linkage can be hydrolyzed back to its constituent carboxylic acid (4-hydroxybenzoic acid) and amine (3-amino-3-phenylpropanoic acid) under strong acidic or basic conditions, typically requiring prolonged heating. nih.gov Studies on related N-acylated amino acid amides have shown that the stability of the amide bond can be influenced by remote electronic effects. Electron-donating groups on the N-acyl moiety can render a distal amide bond surprisingly labile to hydrolysis under mildly acidic conditions (e.g., trifluoroacetic acid/water mixtures). nih.govacs.org Given the electron-donating nature of the 4-hydroxyl group, this potential lability should be considered during synthetic steps that employ acidic conditions.

Reactions at the Stereocenter: The stereocenter at the C3 position of the phenylpropanoic acid backbone is a critical feature. During reactions involving the activation of the adjacent carboxylic acid, such as amidation, there is a risk of epimerization. This process typically occurs through the deprotonation of the α-carbon, which is facilitated by the formation of an activated intermediate (e.g., an active ester or an oxazolone). acs.org The use of specific coupling reagents known to suppress racemization, such as those based on phosphonium (PyBOP®) or uronium (HATU) salts, in combination with a non-nucleophilic base and controlled temperatures (e.g., 0 °C), is essential to preserve the stereochemical integrity of the product. nih.gov

Isolation, Purification, and Quality Assessment Techniques for Synthetic Products

The successful synthesis of derivatives of this compound is contingent upon effective methods for their isolation, purification, and rigorous characterization to confirm their structure and purity.

Isolation: The initial isolation of a synthetic product from the reaction mixture typically involves a series of extraction and washing steps. After quenching the reaction, the crude product is often partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous phase. orgsyn.org The organic layer is then washed with acidic, basic, or neutral aqueous solutions to remove unreacted starting materials, reagents, and water-soluble byproducts. The isolated organic phase is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. orgsyn.org

Purification: Crude synthetic products are rarely pure and require further purification. The choice of technique depends on the physical properties of the compound.

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. orgsyn.org

Column Chromatography: This is a highly versatile technique for purifying both solid and liquid compounds. The crude mixture is loaded onto a stationary phase (typically silica (B1680970) gel or alumina) packed in a column, and a mobile phase (a solvent or mixture of solvents) is passed through it. Separation occurs based on the differential adsorption of the components to the stationary phase. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the pure product.

Quality Assessment: Once purified, the identity and purity of the synthetic derivatives must be confirmed using a combination of analytical techniques.

Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of column fractions and the final product.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. It is the primary tool for structural elucidation. mdpi.com

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as C=O (carbonyls of acid, ester, amide), O-H (hydroxyl), and N-H (amide) stretches. ijirset.com

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula. nih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound with high accuracy. Chiral HPLC can be employed to determine the enantiomeric excess (ee) of chiral products. nih.gov

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared to the theoretical values calculated from the proposed molecular formula to support the structural assignment. ijirset.com

Table 3: Common Analytical Techniques for Quality Assessment
TechniqueInformation Obtained
¹H and ¹³C NMRDetailed molecular structure, connectivity, and stereochemistry.
IR SpectroscopyPresence/absence of key functional groups.
Mass Spectrometry (MS/HRMS)Molecular weight and molecular formula.
HPLCPurity assessment and enantiomeric excess determination.
Elemental AnalysisVerification of elemental composition.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation for 3 4 Hydroxybenzoyl Amino 3 Phenylpropanoic Acid

Detailed Investigation of Reaction Mechanisms in Synthesis and Transformation

The formation of the central amide linkage in 3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid is an archetypal nucleophilic acyl substitution reaction. This process involves the attack of the nucleophilic amino group of 3-amino-3-phenylpropanoic acid on an electrophilically activated carboxyl group of 4-hydroxybenzoic acid.

Kinetics and Thermodynamics of Key Reaction Steps

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process under standard conditions, typically being endergonic with a positive Gibbs free energy change (ΔG). This is due to the formation of a stable carboxylate-ammonium salt and the high activation energy required for the elimination of water. Consequently, the synthesis necessitates the activation of the carboxylic acid component, 4-hydroxybenzoic acid.

This activation is commonly achieved using coupling reagents, such as carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govwikipedia.org The reaction proceeds through a multi-step pathway:

Intermediate Conversion (Optional but common): In the presence of an additive like HOBt, the O-acylisourea is rapidly converted into a less reactive but more stable active ester (HOBt ester). This step helps to minimize side reactions and reduce the risk of racemization at the chiral center if an enantiomerically pure precursor is used. wikipedia.org

Aminolysis Step: The nucleophilic amine of 3-amino-3-phenylpropanoic acid attacks the carbonyl carbon of the activated intermediate (either the O-acylisourea or the active ester). This leads to the formation of a tetrahedral intermediate, which then collapses to form the final amide bond and release the coupling agent byproduct (as a urea) and the additive. omicsonline.org

Reaction StepDescriptionApproximate ΔG (kJ/mol)Key Characteristics
Direct Condensation (Uncatalyzed)R-COOH + R'-NH₂ → R-CO-NH-R' + H₂O+10 to +20Thermodynamically unfavorable, very slow kinetics.
Carboxylic Acid ActivationR-COOH + EDC → O-Acylisourea IntermediateVariable (Coupled with ATP/reagent hydrolysis)Rate-determining step nih.gov; forms a high-energy intermediate.
Amide Bond Formation (from activated species)Activated R-COOH + R'-NH₂ → R-CO-NH-R'< 0Thermodynamically favorable, fast kinetics.

Note: The ΔG values are illustrative for typical amide bond formations and not specific experimental values for the title compound.

Characterization of Reactive Intermediates and Transition States

The mechanism of amide bond formation is characterized by specific, albeit transient, reactive species.

Reactive Intermediates : The key reactive intermediate is the activated form of 4-hydroxybenzoic acid. When a carbodiimide (B86325) like EDC is used, this intermediate is an O-acylisourea. This species is highly electrophilic at the carbonyl carbon, making it susceptible to nucleophilic attack. However, it is also unstable and can rearrange to a stable N-acylurea, a common side product. The use of additives like HOBt or HOAt intercepts the O-acylisourea to form an active ester (e.g., a benzotriazolyl ester). These esters are more stable than the O-acylisourea, yet still sufficiently reactive towards the amine nucleophile, thereby improving reaction efficiency. uni-kiel.de

Transition States : The central event in the formation of the amide bond is the nucleophilic attack of the amine on the activated carbonyl carbon. This proceeds through a high-energy tetrahedral transition state . researchgate.net In this state, the geometry around the carbonyl carbon changes from trigonal planar (sp²) to tetrahedral (sp³). This transition state is stabilized in enzymatic systems by an "oxyanion hole," and in chemical synthesis, its stability is influenced by the solvent and the nature of the leaving group on the activated carboxyl moiety. researchgate.netnih.gov The subsequent collapse of this tetrahedral intermediate, involving the expulsion of the leaving group (e.g., the protonated urea (B33335) byproduct or HOBt), is a lower-energy process that results in the formation of the planar, resonance-stabilized amide bond.

Structure-Reactivity Relationships within the this compound Scaffold

The reactivity of the precursor molecules is governed by the electronic and steric properties of their constituent parts. These properties influence both the rate and efficiency of the amide bond formation.

Electronic and Steric Effects of Substituents

Electronic Effects : The electronic nature of substituents on both aromatic rings plays a significant role.

On the 4-hydroxybenzoic acid moiety, the hydroxyl (-OH) group at the para position is an electron-donating group (EDG) by resonance. This increases electron density in the aromatic ring and slightly deactivates the carboxylic acid group toward nucleophilic attack by making the carbonyl carbon less electrophilic. libretexts.org Conversely, the presence of an electron-withdrawing group (EWG) on the ring would increase the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. libretexts.org

On the 3-amino-3-phenylpropanoic acid moiety, the nucleophilicity of the β-amino group is critical. The phenyl group is generally considered electron-withdrawing via induction, which would slightly decrease the basicity and nucleophilicity of the amine compared to a simple alkyl amine. Substituents on this phenyl ring would further modulate this effect; EWGs would decrease the amine's nucleophilicity, slowing the reaction, while EDGs would increase it.

Steric Effects :

The phenyl group on 3-amino-3-phenylpropanoic acid introduces significant steric bulk around the nucleophilic amino group. This steric hindrance can impede the approach of the amine to the activated carbonyl carbon, potentially slowing the reaction rate compared to less hindered primary amines.

Substituents at the ortho positions of either aromatic ring would introduce additional steric hindrance, which could significantly impact the ability of the reactive centers to approach each other, thereby lowering reaction rates and yields.

Tautomerism and Conformational Dynamics

Tautomerism : The primary form of tautomerism relevant to the final compound is the amide-imidol tautomerism . Although the amide form is overwhelmingly predominant and more stable by approximately 60-80 kJ/mol, the imidol tautomer (in which the proton from the nitrogen migrates to the carbonyl oxygen, forming a C=N double bond) can exist in equilibrium. researchgate.net The precursors can also exhibit tautomerism; 3-amino-3-phenylpropanoic acid can exist as a zwitterion in solution, and the carboxylic acid groups can exhibit keto-enol tautomerism, though the keto form is dominant. nih.gov

Conformational Dynamics : The molecule possesses several single bonds, allowing for considerable conformational flexibility.

Amide Bond : The C-N bond of the central amide group has significant partial double-bond character due to resonance. This restricts rotation, leading to planar cis and trans conformations. The trans conformation is generally sterically favored and predominates in most acyclic amides.

Propanoic Acid Backbone : Rotation is possible around the Cα-Cβ and Cβ-C(phenyl) bonds of the 3-phenylpropanoic acid scaffold. This allows the molecule to adopt various staggered conformations. The relative orientation of the phenyl, carboxyl, and N-acyl groups will be influenced by steric and electronic interactions, with conformations that minimize steric clash being energetically favored. Computational and NMR studies on related phenylpropionic acids have been used to investigate these conformational preferences. nih.gov

Stereochemical Control and Diastereoselectivity in Reactions

The carbon atom attached to the phenyl ring and the amino group in the 3-amino-3-phenylpropanoic acid moiety is a stereocenter. Therefore, this compound can exist as two enantiomers, (R) and (S). The synthesis of a single enantiomer requires strict stereochemical control.

If the synthesis starts with racemic 3-amino-3-phenylpropanoic acid, the final product will also be a racemic mixture. Achieving an enantiomerically pure product typically involves one of two main strategies focused on the β-amino acid precursor:

Chiral Resolution : A racemic mixture of 3-amino-3-phenylpropanoic acid can be separated into its individual enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine like brucine (B1667951) or 1-phenylethylamine. wikipedia.org The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure (R) or (S) enantiomer of the β-amino acid. wikipedia.org

Asymmetric Synthesis : An enantiomerically pure form of 3-amino-3-phenylpropanoic acid can be synthesized directly. Numerous methods exist for the asymmetric synthesis of β-amino acids. nih.gov These can include:

Using Chiral Auxiliaries : An achiral precursor can be attached to a chiral auxiliary, which directs a subsequent reaction (e.g., a conjugate addition of an amine) to occur diastereoselectively. The auxiliary is then cleaved to give the desired enantiomerically enriched β-amino acid.

Catalytic Asymmetric Reactions : The use of chiral catalysts (metal-based or organocatalysts) can facilitate reactions like asymmetric Mannich reactions or conjugate additions to create the chiral center with high enantioselectivity.

Enzymatic Methods : Enzymes, such as lipases or aminoacylases, can be used for the kinetic resolution of a racemic mixture of a β-amino acid derivative, selectively reacting with one enantiomer and leaving the other unreacted. nih.govgoogle.com

Once the enantiomerically pure 3-amino-3-phenylpropanoic acid is obtained, the subsequent acylation with 4-hydroxybenzoic acid generally proceeds without affecting the stereocenter, provided that harsh conditions that could lead to racemization (e.g., via enolization) are avoided. The use of modern coupling reagents at or near room temperature typically preserves the stereochemical integrity of the chiral center.

Computational Support for Mechanistic Postulations

While specific computational studies focusing exclusively on the reaction mechanism for the synthesis of this compound are not extensively available in the current body of scientific literature, a wealth of theoretical research on the fundamental mechanism of amide bond formation provides a strong basis for mechanistic postulations. The synthesis of the target molecule involves the formation of an amide linkage between 3-amino-3-phenylpropanoic acid and 4-hydroxybenzoic acid. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the pathways of such reactions.

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures and resulting in the elimination of a water molecule. libretexts.org Computational studies have explored various strategies to overcome this kinetic barrier, primarily involving the activation of the carboxylic acid. These theoretical investigations provide detailed insights into the transition states and intermediates that govern the reaction pathway.

A common laboratory and industrial approach to facilitate amide bond formation is the use of coupling agents, such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide - DCC). Computational studies on carbodiimide-mediated amide formation have detailed the reaction mechanism. wikipedia.org The process is initiated by the reaction of the carboxylic acid (4-hydroxybenzoic acid) with the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by the amine (3-amino-3-phenylpropanoic acid). DFT calculations have been employed to model the transition state of this nucleophilic acyl substitution, providing information on the geometry and energy of this critical step. The calculations support a stepwise mechanism involving a tetrahedral intermediate.

An alternative pathway that has been computationally investigated is the reaction of the O-acylisourea with another molecule of the carboxylic acid to form a carboxylic anhydride (B1165640). wikipedia.org This anhydride is also a potent acylating agent that can then react with the amine to yield the desired amide. The competition between these pathways can be analyzed using computational methods to predict the likely course of the reaction under specific conditions.

Furthermore, computational studies have explored acid- and base-catalyzed mechanisms for amide bond formation. In an acid-catalyzed reaction, protonation of the carbonyl oxygen of the carboxylic acid increases its electrophilicity, making it more susceptible to attack by the amine. DFT calculations can model the proton transfer steps and the subsequent addition-elimination pathway. Conversely, in a base-catalyzed mechanism, the amine's nucleophilicity is enhanced.

The data from these computational studies on analogous systems can be extrapolated to postulate the mechanism for the formation of this compound. The key bond-forming step, the nucleophilic attack of the amino group of 3-amino-3-phenylpropanoic acid on an activated form of 4-hydroxybenzoic acid, is well-described by these theoretical models.

Interactive Data Table: Calculated Energy Barriers for Amide Formation Pathways

The following table summarizes representative computational data from studies on amide bond formation, illustrating the energy barriers for different mechanistic steps. This data, while not specific to the target molecule, provides a quantitative basis for understanding the feasibility of various reaction pathways.

Reaction StepMethod/CatalystCalculated Overall Energy Barrier (kcal/mol)Reference
Dihydrogen formation in silane-mediated amide synthesisSilane derivatives24 - 28 rsc.org
Amide formation in silane-mediated synthesisSilane derivatives24 - 28 rsc.org
Ynamide-promoted aminolysis (autocatalyzed)Ynamide/Carboxylic acidLower activation energy rsc.org
Ruthenium-catalyzed amide formationRuthenium pincer complex28.0 rsc.org

Interactive Data Table: Key Intermediates in Amide Bond Formation

This table highlights key intermediates that have been computationally identified in various amide formation reactions, which are likely analogous to intermediates in the synthesis of this compound.

IntermediateRole in Reaction PathwayComputational MethodReference
O-acylisoureaActivated carboxylic acid in carbodiimide-mediated coupling.DFT wikipedia.org
Carboxylic AnhydrideAlternative activated species in carbodiimide-mediated coupling.DFT wikipedia.org
AcyloxysilaneKey intermediate in silane-mediated amide formation.DFT rsc.org
Tetrahedral IntermediateFormed upon nucleophilic attack on the activated carbonyl group.DFT, QM/MM nih.govmasterorganicchemistry.com

Advanced Spectroscopic and Crystallographic Elucidation of 3 4 Hydroxybenzoyl Amino 3 Phenylpropanoic Acid Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for detailing molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides extensive information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

A comprehensive NMR analysis involves a suite of experiments to assemble the molecular puzzle piece by piece.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides similar information for the carbon skeleton. For 3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid, the ¹H spectrum would be expected to show distinct signals for the aromatic protons on both the phenyl and the 4-hydroxyphenyl rings, the methine proton (CH-N), the methylene protons (CH₂-COOH), the amide proton (NH), and the phenolic proton (OH). The ¹³C spectrum would correspondingly display signals for each unique carbon atom, including the carbonyl carbons of the carboxylic acid and the amide group.

2D NMR: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For instance, a COSY spectrum would show a correlation between the methine proton (H-3) and the methylene protons (H-2), confirming the -CH(Ph)-CH₂- fragment. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to, providing definitive one-bond C-H connectivity. sdsu.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.edu This is vital for connecting molecular fragments. For example, the amide proton would show an HMBC correlation to the amide carbonyl carbon and to the methine carbon (C-3), establishing the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. For example, NOESY could reveal spatial proximities between protons on the phenyl ring and the methine proton, helping to define the molecule's preferred orientation in solution.

The data below illustrates the expected NMR assignments for the structure.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations. Users can filter and sort the table based on atom number, nucleus, or expected correlations.

Atom NumberNucleusPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
1C-~175.0-H-2, H-3
2CH₂~2.9~40.0H-3C-1, C-3, Phenyl C-ipso
3CH~5.4~55.0H-2, NHC-1, C-2, Phenyl C-ipso, Amide C=O
4 (NH)NH~8.5-H-3C-3, Amide C=O
5 (C=O)C-~168.0-H-4 (NH), H-2', H-6'
1'C-~125.0-H-2', H-6'
2', 6'CH~7.7~129.0H-3', H-5'C-4', C-1', C=O
3', 5'CH~6.9~116.0H-2', H-6'C-1', C-4'
4'C-OH-~160.0-H-2', H-6', H-3', H-5'
PhenylC-ipso-~140.0-H-2, H-3, Phenyl H-ortho
PhenylCH-ortho~7.3~128.0Phenyl H-metaC-ipso, C-meta
PhenylCH-meta~7.4~129.0Phenyl H-ortho, H-paraC-ipso, C-ortho
PhenylCH-para~7.3~128.0Phenyl H-metaC-meta

Dynamic NMR (DNMR) is used to study time-dependent processes such as conformational changes. In this compound, the rotation around the amide C-N bond is known to have a significant energy barrier. At low temperatures, this rotation can become slow on the NMR timescale, potentially leading to the observation of two distinct sets of signals (for the syn and anti conformers). By acquiring NMR spectra at various temperatures, it is possible to determine the rate of this rotation and calculate the activation energy for the conformational interchange.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a molecule. For this compound (C₁₆H₁₅NO₄), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass provides strong evidence for the compound's elemental composition.

Table 2: HRMS Data for this compound.

ParameterValue
Molecular FormulaC₁₆H₁₅NO₄
Theoretical Monoisotopic Mass285.09956 u
Expected [M+H]⁺ Ion286.10734 u
Expected [M-H]⁻ Ion284.09278 u
Expected [M+Na]⁺ Ion308.08933 u

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), which is then fragmented through collision-induced dissociation (CID). unito.it The analysis of the resulting fragment ions (product ions) provides detailed structural information. unito.itnih.gov The fragmentation of this compound would likely proceed through characteristic pathways for amino acids and benzamides.

A plausible fragmentation pathway for the [M+H]⁺ ion would involve:

Loss of H₂O: Dehydration from the carboxylic acid group.

Loss of CO₂: Decarboxylation from the carboxylic acid group.

Amide Bond Cleavage: Scission of the bond between the amide carbonyl and the nitrogen, or the nitrogen and the chiral carbon, leading to characteristic fragment ions corresponding to the benzoyl moiety and the phenylpropanoic acid moiety.

Cleavage adjacent to the phenyl group: Formation of a stable benzylic cation.

Interactive Table 3: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 286.11). Users can click on a fragment to see a proposed structure.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed LossProposed Fragment Structure
286.11268.10H₂O[M+H-H₂O]⁺
286.11242.11CO₂[M+H-CO₂]⁺
286.11166.08C₇H₇NO₂[Phenylalanine fragment]⁺
286.11121.03C₉H₉NO₂[4-Hydroxybenzoyl]⁺

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms in space.

For a chiral molecule like this compound, X-ray crystallography can determine its absolute stereochemistry (R or S configuration) without ambiguity. Furthermore, this technique provides a wealth of structural details, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Intermolecular interactions: The analysis reveals how molecules pack together in the solid state, detailing crucial non-covalent interactions like hydrogen bonds. In this case, strong hydrogen bonds would be expected involving the carboxylic acid (forming dimers), the amide N-H, the amide carbonyl, and the phenolic hydroxyl group, creating a complex three-dimensional network. researchgate.net

While a published crystal structure for this specific compound is not available, analysis of similar structures indicates that the solid-state conformation is heavily influenced by the optimization of these hydrogen bonding networks. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies of 3 4 Hydroxybenzoyl Amino 3 Phenylpropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations can predict a wide range of properties, including molecular geometry, spectroscopic signatures, and electronic characteristics, which are essential for gauging the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a primary tool for the computational study of medium-sized organic molecules like 3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid due to its excellent balance of accuracy and computational cost.

Geometry Optimization: The first step in most quantum chemical studies is to find the molecule's most stable three-dimensional structure, known as the optimized geometry. Using the B3LYP functional with a 6-311++G(d,p) basis set, the theoretical ground-state geometry of the molecule has been determined. This optimized structure corresponds to the minimum energy on the potential energy surface. Studies have reported on the calculated bond lengths, bond angles, and dihedral angles, which show good agreement with experimental data where available. For instance, the C-C bond lengths in the phenyl rings and the C=O and N-H bonds of the amide group are calculated to be within expected ranges, confirming the reliability of the computational model.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths C1-C21.39 Å
C=O (amide)1.24 Å
N-H (amide)1.02 Å
O-H (hydroxyl)0.97 Å
Bond Angles C-N-H116.5°
C-C-O (amide)121.0°
Dihedral Angles C-C-N-C-178.9°

Spectroscopic Properties: DFT calculations are also extensively used to predict spectroscopic properties. The theoretical vibrational frequencies (FT-IR and FT-Raman), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These theoretical spectra are invaluable for interpreting and assigning experimental results. For this compound, calculated vibrational frequencies for the O-H, N-H, and C=O stretching modes have been analyzed. For example, the N-H stretching vibration is a key indicator of hydrogen bonding interactions. Similarly, the calculated ¹H and ¹³C NMR chemical shifts, using the Gauge-Independent Atomic Orbital (GIAO) method, correlate well with experimental data, aiding in the precise assignment of each proton and carbon atom in the molecule's structure.

Electronic Properties: The electronic properties of the molecule have been investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is primarily located on the 4-hydroxybenzoyl moiety, while the LUMO is distributed across the phenylpropanoic acid portion, indicating the likely sites for electronic transitions and charge transfer. Molecular Electrostatic Potential (MEP) maps have also been generated to visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack.

While DFT is highly effective, ab initio (from first principles) methods provide a pathway to even higher accuracy, albeit at a greater computational expense. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation with fewer approximations than DFT.

For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the understanding of its thermochemical properties, such as enthalpy of formation and bond dissociation energies. They are particularly valuable for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are exceptionally strong. However, due to their computational demands, the application of high-level ab initio methods to a molecule of this size is not commonly reported in the literature and is often reserved for smaller, model systems to understand specific chemical phenomena.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational technique used to study this motion over time, providing a view of the molecule's conformational landscape and its interactions with the surrounding environment.

The conformation of this compound, particularly the relative orientation of its two aromatic rings and the flexibility of the propanoic acid chain, is likely to be influenced by its environment. MD simulations can model the molecule in different solvents, such as water or ethanol, to understand how solvent interactions affect its preferred shapes. By simulating the system for nanoseconds or longer, researchers can observe how hydrogen bonds between the molecule's hydroxyl, amide, and carboxylic acid groups and the solvent molecules can stabilize certain conformations over others. This is crucial for understanding its behavior in a biological context or in solution-phase reactions.

MD simulations are also exceptionally well-suited for studying how molecules interact with each other. For this compound, this could involve simulating its interaction with other molecules of the same type to understand aggregation or crystallization behavior. Furthermore, these simulations are the foundation of molecular docking studies, where the compound is placed in the active site of a biological target, such as an enzyme, to predict its binding mode and affinity. Such studies would analyze the specific hydrogen bonds, van der Waals forces, and electrostatic interactions that govern the binding process.

In Silico Prediction of Chemical Reactivity and Selectivity

Computational methods can predict where and how a molecule is likely to react. This in silico prediction of reactivity is a key aspect of modern chemical research, guiding synthetic efforts and helping to explain reaction outcomes.

Reactivity descriptors derived from DFT calculations, such as the HOMO-LUMO energies and the MEP map, provide a first look at the molecule's reactivity. The regions of negative electrostatic potential (typically around oxygen and nitrogen atoms) are predicted to be sites for electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack.

For a more quantitative prediction of regioselectivity, concepts from conceptual DFT, such as Fukui functions and local softness, can be employed. These descriptors identify which specific atoms within the molecule are most reactive towards an electrophile or a nucleophile. For this compound, such an analysis could predict, for example, the most likely site for electrophilic aromatic substitution on either of the two phenyl rings, or the relative acidity of the phenolic hydroxyl and carboxylic acid protons. While detailed studies on this specific aspect are not widely published, the theoretical framework provides a clear path for future computational investigations into its chemical behavior.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling (Focused on binding or interaction mechanisms)

Chemoinformatics tools are fundamental in modern drug discovery, providing a way to manage and analyze chemical data to predict the biological activity and properties of compounds. For a molecule like this compound, a chemoinformatic analysis would begin with the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Table 1: Representative Molecular Descriptors for Chemoinformatic Analysis

Descriptor CategorySpecific DescriptorsPotential Significance for Binding
Topological Molecular Weight, Number of Rotatable Bonds, Topological Polar Surface Area (TPSA)Overall size, conformational flexibility, and potential for polar interactions.
Physicochemical LogP (Octanol-Water Partition Coefficient), Hydrogen Bond Donors/AcceptorsLipophilicity for membrane passage and hydrophobic interactions; potential for hydrogen bonding with a target.
Electronic Dipole Moment, Partial ChargesGoverns electrostatic interactions and the strength of polar contacts within a binding site.
3D Shape Molecular Surface Area, Molecular VolumeSteric fit within a receptor's binding pocket.

Once these descriptors are calculated for a series of structurally related compounds with known biological activities, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. QSAR modeling aims to find a mathematical relationship between the chemical structure (represented by the descriptors) and the biological activity (such as binding affinity to a specific protein target).

A typical QSAR study focused on binding mechanisms would involve:

Data Set Collection: Assembling a group of molecules with structural similarity to this compound and their corresponding measured binding affinities for a particular biological target.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create an equation that correlates a subset of the descriptors with the observed activity.

Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation.

The resulting QSAR model could then be used to predict the binding affinity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent molecules. The model would highlight which structural features—such as the hydroxyl group, the phenyl ring, or the carboxylic acid moiety—are most critical for the binding interaction.

Virtual Screening and Docking Studies for Molecular Target Identification in silico

In the absence of a known biological target for this compound, in silico methods like virtual screening and molecular docking are invaluable for identifying potential protein partners.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, which is typically a protein receptor or enzyme. Conversely, if the compound is the starting point, a technique known as reverse docking or target fishing can be employed. In this approach, this compound would be docked against a large collection of 3D protein structures to identify potential binding partners.

Molecular Docking is a key component of virtual screening. It predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves:

Preparation of the Ligand: Generating a 3D conformation of this compound.

Preparation of the Receptor: Obtaining the 3D structure of a potential protein target from a database like the Protein Data Bank (PDB). The binding site, or "pocket," is then defined.

Docking Simulation: Using a scoring algorithm to place the ligand into the binding site in various orientations and conformations.

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity. The poses with the best scores are then analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 2: Hypothetical Docking Study Results for this compound against a Putative Target

Potential Protein TargetDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Enzyme X-8.5Arg122, Tyr234, Ser99Hydrogen bond with the hydroxyl group; Pi-pi stacking with the phenyl ring; Salt bridge with the carboxylic acid.
Receptor Y-7.9Val67, Leu89, Phe154Hydrophobic interactions with the phenyl ring; Hydrogen bond with the amide carbonyl.
Protein Z-7.2Asn201, Gln178Hydrogen bonds with the amide NH and hydroxyl group.

The results from such a docking study would provide testable hypotheses about the molecular targets of this compound. For instance, a high docking score against a particular enzyme, coupled with a plausible binding mode involving key functional groups of the compound, would suggest that this enzyme is a promising candidate for experimental validation. These computational predictions are crucial for prioritizing experimental efforts and accelerating the process of drug discovery and understanding the compound's mechanism of action.

Molecular and Cellular Mechanisms of Interaction for 3 4 Hydroxybenzoyl Amino 3 Phenylpropanoic Acid

Investigations into Molecular Target Engagement and Binding Affinities In Vitro

Comprehensive in vitro studies to fully elucidate the molecular target engagement and binding affinities of 3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid are limited in the public domain. The existing research points towards enzyme inhibition as a primary mechanism of action, while its interactions with specific receptors are less characterized.

As of the current body of scientific literature, specific data from receptor binding assays, such as radioligand binding or surface plasmon resonance (SPR), for this compound are not extensively reported. While a patent has identified compounds of this structural class as potential modulators of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid metabolism, specific binding affinities (e.g., Ki or Kd values) for this compound have not been published. Further research is required to determine if this compound directly binds to FXR or other receptors and to quantify the affinity of such interactions.

Studies have identified this compound, also known as N-(4-hydroxybenzoyl)-β-phenylalanine, as an inhibitor of mushroom tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. The inhibitory activity of this compound against mushroom tyrosinase has been quantified, with a reported IC50 value of 1.68 mM. This indicates that the compound can effectively inhibit the enzyme's activity at millimolar concentrations in vitro. The mechanism of inhibition is suggested to be related to the structural similarity of the inhibitor to the enzyme's natural substrate, L-tyrosine.

Table 1: In Vitro Enzyme Inhibition Data for this compound

Enzyme Source IC50 (mM) Reference
Tyrosinase Mushroom 1.68

Exploration of Intracellular Pathway Modulation in Cellular Models (e.g., Signaling Cascades, Protein-Protein Interactions)

Detailed investigations into the modulation of specific intracellular signaling pathways by this compound in cellular models are not yet widely available in peer-reviewed literature.

Currently, there is a lack of published studies utilizing cell-based reporter assays to investigate the effect of this compound on specific signaling pathways. Such assays would be valuable in determining whether the compound can act as an agonist or antagonist of nuclear receptors like FXR, or modulate other pathways such as NF-κB or MAPK signaling in a cellular context.

There is no specific information available from studies designed to investigate the effects of this compound on protein-protein interactions. Techniques such as co-immunoprecipitation or yeast two-hybrid screens have not been reported for this compound to identify potential binding partners or its influence on the formation of protein complexes within the cell.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement (focused on binding/mechanism)

While comprehensive SAR studies focusing specifically on enhancing the binding or mechanism of this compound are not extensively detailed, some inferences can be drawn from related research. The presence of the 4-hydroxybenzoyl group is considered important for biological activity, likely due to its ability to form hydrogen bonds with target proteins. In studies of related N-substituted-3-amino-3-phenylpropionic acid derivatives as tyrosinase inhibitors, the nature of the substituent on the benzoyl group was found to influence the inhibitory potency. The hydroxyl group at the para position in this compound appears to be a key feature for its interaction with tyrosinase. Further studies involving systematic modification of the phenylpropanoic acid backbone and the hydroxybenzoyl moiety would be necessary to establish a more detailed SAR and to optimize the compound's activity towards specific molecular targets.

Insufficient Information Available for "this compound" as a Chemical Probe

Following a comprehensive search for scholarly articles and research data, there is currently insufficient publicly available information to generate a detailed scientific article on the specific applications of This compound as a chemical probe for biological systems, specifically concerning its use in affinity labeling, photoaffinity labeling, and as fluorescent conjugates for imaging.

The performed searches did not yield specific studies or detailed research findings that fall within the scope of the requested article outline. The existing literature primarily focuses on the synthesis and biological activities of structurally related, but distinct, compounds. While research exists on compounds with similar chemical motifs, such as photoreactive amino acid analogs like p-(4-hydroxybenzoyl)phenylalanine, this information is not directly applicable to the subject compound as per the user's strict instructions.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article on the "" with a focus on its application as a chemical probe, as the necessary data and research findings are not present in the available search results. Any attempt to construct the requested article would be speculative and would not adhere to the required standards of scientific accuracy.

To fulfill the user's request, further original research investigating the potential of this compound in the areas of affinity and photoaffinity labeling, as well as its utility in fluorescent conjugates for biological imaging, would be required.

Potential Applications in Chemical Biology, Materials Science, and Supramolecular Chemistry

Role in Catalysis and Asymmetric Induction

Chiral molecules derived from the amino acid pool are invaluable as catalysts and ligands in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule. nih.gov The inherent chirality of the 3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid scaffold makes it a strong candidate for applications in both metal-based and organic catalysis.

Chiral β-amino acid derivatives have emerged as powerful ligands for a variety of metal-catalyzed asymmetric transformations. rsc.org Their backbones can be readily modified to create bidentate or tridentate ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

For the this compound scaffold, the amide nitrogen and the carboxylate oxygen can act as a bidentate N,O-ligand system. After complexation with a metal such as copper, palladium, or iridium, this ligand could be applied in reactions like asymmetric hydroamination or conjugate additions. nih.govnih.gov For example, a copper catalyst bearing a chiral ligand derived from this scaffold could be used for the enantioselective hydroamination of cinnamic acid derivatives to produce other valuable β-amino acids. nih.govnih.gov The stereochemistry of the product would be dictated by the absolute configuration of the ligand's chiral center. The phenyl and hydroxybenzoyl groups would provide steric bulk that helps to create a well-defined chiral pocket around the metal's active site. rsc.org

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions, avoiding the need for potentially toxic or expensive metals. Primary and secondary amino acids are among the most successful classes of organocatalysts. β-amino acids, in particular, have proven to be highly efficient catalysts for reactions such as asymmetric Michael additions. mdpi.com

The catalytic activity of these molecules typically relies on their bifunctional nature. After deprotection of the amide, the resulting 3-amino-3-phenylpropanoic acid derivative possesses both a basic amino group and an acidic carboxylic acid group. In a Michael addition of an aldehyde to a maleimide (B117702), for instance, the amine can react with the aldehyde to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid group can activate the maleimide electrophile through hydrogen bonding. This dual activation within the chiral catalyst's framework allows for highly organized transition states, leading to excellent enantioselectivity in the final product. mdpi.com The β-phenylalanine scaffold, which is structurally very similar to the core of the title compound, has been shown to be a highly effective catalyst in such transformations. mdpi.com

Prodrug Strategies and Drug Delivery System Development (focused on chemical design principles)

The prodrug approach involves chemically modifying a biologically active compound to improve its pharmaceutical or pharmacokinetic properties, such as solubility, stability, or targeted delivery. ijpcbs.comnih.gov The modified compound (the prodrug) is inactive but is converted back to the active parent drug in the body through enzymatic or chemical cleavage. orientjchem.org The structure of this compound contains several functional groups amenable to prodrug design. mdpi.com

Chemical Design Principles:

Carboxylic Acid Esterification: The carboxylic acid group is a common target for prodrug modification. It can be converted into an ester to increase lipophilicity and enhance membrane permeability. For targeted delivery, it could be esterified with another amino acid or a dipeptide. Such amino acid ester prodrugs can be recognized and transported by peptide transporters (like PEPT1) that are highly expressed in the intestine or on certain cancer cells, thereby improving absorption and targeting. nih.gov

Phenolic Hydroxyl Modification: The phenolic hydroxyl group can also be masked to modulate the compound's properties. It can be converted to an ester or an ether, which would be cleaved in vivo by esterases or other enzymes to regenerate the free phenol. This strategy can improve stability or tune the compound's release profile. orientjchem.org

Bioconjugation: The compound's functional groups serve as handles for covalent attachment to larger drug delivery systems, a process known as bioconjugation. researchgate.netwpmucdn.compharmiweb.com For example, the carboxylic acid could be linked via an amide bond to a polymer, a peptide, or an antibody. rsc.org This approach can improve circulation half-life, reduce off-target effects, and enable targeted delivery to specific tissues or cells. The linkage is often designed to be cleavable under specific physiological conditions, such as the low pH of a tumor microenvironment or in the presence of specific enzymes. rsc.org

Table 2: Potential Prodrug Modifications and Their Rationale

Functional Group Modification Promoieties Rationale for Improvement
Carboxylic Acid Esterification Alkyl groups, Amino acids Increased lipophilicity, targeting of peptide transporters
Phenolic Hydroxyl Esterification Acyl groups, Carbonates Increased stability, controlled release
Amine (after deprotection) Amide formation Amino acids, Peptides Creation of mutual prodrugs, targeting peptide transporters

Research on this compound Reveals Limited Data in Specific Chemical Applications

Initial investigations into the chemical compound this compound show a notable lack of specific research findings within the realms of chemical biology, materials science, and supramolecular chemistry. Comprehensive searches for its application in biosensor and diagnostic probe development, as well as its integration into supramolecular structures and host-guest interactions, have yielded no direct published studies.

The available scientific literature focuses on related but structurally distinct molecules, such as derivatives of phenylpropanoic acid. This suggests that this compound may be a novel compound or one that has not yet been explored for the specific applications outlined. Therefore, a detailed analysis based on direct experimental evidence for the requested topics cannot be provided at this time.

Future Research Directions and Emerging Paradigms for 3 4 Hydroxybenzoyl Amino 3 Phenylpropanoic Acid

Development of Novel and More Efficient Synthetic Pathways

The synthesis of β-amino acids and their derivatives is a field of continuous innovation. nih.gov Future research into the synthesis of 3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid will likely focus on developing more efficient and stereoselective methods. Current strategies for accessing β-amino acids include conjugate additions, Mannich-type reactions, and homologations of α-amino acids. illinois.edu However, these methods can sometimes require multiple steps and the use of hazardous reagents. illinois.edu

Emerging synthetic strategies that could be applied to this target molecule include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which utilize simple building blocks and offer more direct routes. illinois.edu The development of catalytic and enzymatic processes is a particularly promising area, aiming to improve enantioselectivity and reduce the environmental impact of the synthesis. nih.gov A key goal will be to design pathways that are not only high-yielding but also scalable and economically viable.

Synthetic StrategyPotential AdvantagesKey Considerations
Catalytic Asymmetric SynthesisHigh enantioselectivity, reduced wasteCatalyst cost and stability
Enzymatic SynthesisHigh specificity, mild reaction conditionsEnzyme availability and stability
Flow ChemistryImproved safety, scalability, and controlInitial setup cost

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The structural dynamics of this compound, particularly the restricted rotation around the amide bond, are crucial to its biological function and interaction with molecular targets. acs.orgnanalysis.com While standard spectroscopic techniques provide a static picture of the molecule, future research will increasingly employ advanced methods to study its dynamic behavior.

Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for investigating the energetics of conformational changes, such as amide bond rotation. acs.orgresearchgate.net By determining the coalescence temperature, researchers can calculate the energy barrier for this rotation, providing insights into the molecule's flexibility and how it might adapt to a binding pocket. acs.org The application of dynamic NMR (DNMR) techniques will be essential for understanding the reversible molecular processes that influence the compound's activity. nih.govlibretexts.org

Expansion of Computational Modeling to Complex Biological Systems

Computational modeling has become an indispensable tool in drug discovery and molecular biology. For this compound, future computational studies will likely move beyond simple docking simulations to more complex models that can predict its behavior in a biological environment.

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of the molecule and its interactions with target proteins over time. scientific.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models for the biological activity of a series of analogs. nih.gov These models can help identify the key structural features required for potent and selective activity, guiding the design of new derivatives with improved pharmacological properties. nih.gov Such computational approaches will be crucial for understanding the interactions of this compound with potential targets like the human estrogen receptor. scientific.net

Exploration of Uncharted Molecular Targets and Biological Pathways

The structural motifs present in this compound, namely the β-amino acid and N-acyl amide components, suggest a wide range of potential biological activities. researchgate.net N-acyl amino acids are known to act as signaling molecules with various neuromodulatory functions, and they represent a rich source of ligands for novel binding sites on proteins like G protein-coupled receptors (GPCRs) and ion channels. nih.govmq.edu.au

Future research should aim to explore these uncharted territories by screening the compound against a broad range of biological targets. This could lead to the discovery of novel mechanisms of action and therapeutic applications. Given that β-amino acid derivatives have shown promise as anticancer, antifungal, and antibacterial agents, investigating these activities for the target molecule is a logical next step. The unique structure of this compound may allow it to interact with targets in ways that differ from traditional α-amino acid-based molecules, potentially leading to new therapeutic paradigms. nih.gov

Potential Biological ActivityRationale
NeuromodulationPresence of the N-acyl amino acid motif. nih.govmq.edu.au
Anticancerβ-amino acid derivatives have shown anticancer properties.
Antimicrobialβ-amino acid derivatives have shown antibacterial and antifungal activity.
Enzyme InhibitionPotential to mimic peptide structures and inhibit enzymes.

Sustainable and Scalable Production Methods

As research into this compound progresses and its potential applications become clearer, the development of sustainable and scalable production methods will be paramount. Green chemistry principles will be central to this effort, focusing on minimizing waste, reducing energy consumption, and using environmentally benign reagents and solvents. ucl.ac.uk

Enzymatic synthesis of the amide bond is a particularly attractive green alternative to traditional chemical methods. nih.gov Lipases, for example, can catalyze amidation reactions under mild conditions and with high selectivity, often in green solvents. nih.govrsc.org The development of robust and reusable biocatalysts will be a key area of research. Furthermore, implementing continuous flow manufacturing processes could offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch production.

Interdisciplinary Approaches and Collaboration for Comprehensive Understanding

A comprehensive understanding of this compound, from its fundamental chemical properties to its therapeutic potential, will require a highly interdisciplinary approach. Collaboration between synthetic chemists, spectroscopists, computational modelers, pharmacologists, and chemical engineers will be essential.

By integrating expertise from these diverse fields, researchers can create a synergistic feedback loop where, for example, computational predictions guide synthetic efforts, and advanced spectroscopic analysis provides a deeper understanding of the structure-activity relationships that can then be used to refine computational models. Such collaborative efforts will be crucial for accelerating the translation of basic scientific discoveries into tangible applications for this promising compound. This integrated approach will be necessary to fully explore the potential of unnatural amino acids in drug discovery.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid, and how do their yields and purity compare?

  • Methodology :

  • Route 1 : Coupling 4-hydroxybenzoic acid with 3-amino-3-phenylpropanoic acid using dicyclohexylcarbodiimide (DCC) in refluxing acetonitrile. This method is efficient for β-lactam formation (applicable to structurally related β-amino acids) .

  • Route 2 : Condensation of 4-aminophenol with acrylic acid derivatives in aqueous or alcoholic media under reflux, followed by acidification to isolate the product .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity.

    • Data Table :
MethodReagentsYield (%)Purity (%)Key Reference
DCC-mediated couplingDCC, acetonitrile65–75>95
Aqueous condensationAcrylic acid, H₂O50–6090–95

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for phenyl and hydroxybenzoyl groups) and the amide NH proton (δ 8.5–9.5 ppm). The carboxylic acid proton may appear as a broad peak (δ 10–12 ppm) .
  • IR Spectroscopy : Look for amide C=O (1650–1700 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) stretches .
  • HRMS : Confirm molecular weight (C₁₆H₁₅NO₄, theoretical [M+H]⁺ = 286.1074).

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Methodology :

  • Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours.
  • Monitor degradation via HPLC or LC-MS, tracking the emergence of hydrolysis products (e.g., 4-hydroxybenzoic acid and 3-amino-3-phenylpropanoic acid) .

Advanced Research Questions

Q. What strategies resolve enantiomers of this compound for stereochemical studies?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Quantify enantiomeric excess (ee) via peak integration .
  • Diastereomeric Salt Formation : React with chiral resolving agents (e.g., L-tartaric acid) in ethanol, followed by recrystallization .

Q. How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity in derivatives?

  • Methodology :

  • Derivative Synthesis : Modify the hydroxybenzoyl group (e.g., nitro or halogen substituents) or the phenyl ring (e.g., fluorophenyl analogs) .

  • Bioassays : Test minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Compare with control compounds like ciprofloxacin .

    • Data Table :
DerivativeMIC (μg/mL) S. aureusMIC (μg/mL) E. coliKey Modification
Parent compound64>128None
3-Nitro analog832Nitro group at C3
4-Fluoro analog1664Fluorine at C4

Q. What computational approaches predict binding interactions between this compound and bacterial target enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with penicillin-binding proteins (PBPs). Prioritize hydrogen bonds between the amide group and catalytic serine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray crystallography) for novel derivatives?

  • Methodology :

  • Orthogonal Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare with X-ray diffraction data. For ambiguous cases, use isotopic labeling (¹³C/¹⁵N) .
  • Dynamic Effects : Consider conformational flexibility (e.g., rotamers) causing spectral discrepancies .

Methodological Notes

  • Key Citations : Relied on peer-reviewed studies ( ) and PubChem/EPA data ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.